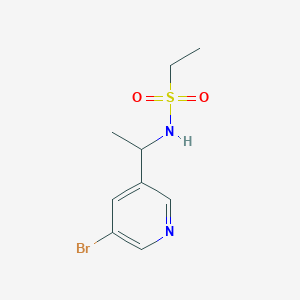

N-(1-(5-bromopyridin-3-yl)ethyl)ethanesulfonamide

Description

N-(1-(5-Bromopyridin-3-yl)ethyl)ethanesulfonamide is a sulfonamide derivative featuring a 5-bromopyridine moiety linked via an ethyl group to an ethanesulfonamide functional group. The bromine atom at the pyridine ring’s 5-position likely enhances electronic effects, influencing binding affinity and metabolic stability.

Properties

IUPAC Name |

N-[1-(5-bromopyridin-3-yl)ethyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2S/c1-3-15(13,14)12-7(2)8-4-9(10)6-11-5-8/h4-7,12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULUKUNOCQYTAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC(C)C1=CC(=CN=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(5-bromopyridin-3-yl)ethyl)ethanesulfonamide typically involves the reaction of 5-bromopyridine with ethanesulfonamide under specific conditions. One common method includes:

Starting Materials: 5-bromopyridine and ethanesulfonamide.

Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is used to dissolve the reactants and promote the reaction.

Temperature: The reaction is typically conducted at elevated temperatures, ranging from 80°C to 120°C, to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-(5-bromopyridin-3-yl)ethyl)ethanesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide (NaN3) or thiourea can be used in the presence of a base and a suitable solvent.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

N-(1-(5-bromopyridin-3-yl)ethyl)ethanesulfonamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme inhibitors or receptor ligands.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-(5-bromopyridin-3-yl)ethyl)ethanesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(1-(5-bromopyridin-3-yl)ethyl)ethanesulfonamide with structurally related sulfonamide derivatives, focusing on molecular features, substituent effects, and inferred properties:

Key Structural and Functional Comparisons:

Substituent Effects on Lipophilicity: The target compound’s ethyl linker (vs. Bulkier substituents in Compound 6b (trifluoromethylphenyl-pyrazole) and Compound (difluorocyclohexyl) enhance steric hindrance, which could improve target selectivity but complicate synthesis .

Electronic and Metabolic Stability :

- The 5-bromopyridine moiety in the target compound and provides electron-withdrawing effects, stabilizing the molecule against oxidative metabolism.

- Compound 6b ’s trifluoromethyl group enhances metabolic stability and hydrophobic interactions, a feature absent in the target compound .

Biological Activity :

- While the target compound’s activity is unconfirmed, analogs like Compound 6b show antitumor effects, suggesting sulfonamide derivatives with aromatic heterocycles (pyridine, pyrazole) are promising scaffolds for oncology .

Biological Activity

N-(1-(5-bromopyridin-3-yl)ethyl)ethanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a brominated pyridine moiety linked to an ethanesulfonamide group. The presence of the bromine atom enhances the compound's interaction with biological targets due to its ability to form hydrogen bonds and engage in π-π stacking interactions. The sulfonamide group contributes to the compound's solubility and stability, which are crucial for its biological activity.

The compound primarily exerts its effects through interactions with specific enzymes and receptors. Its mechanism may involve:

- Enzyme Inhibition : The bromopyridine moiety can bind to active sites of various enzymes, inhibiting their activity. This is particularly relevant in the context of kinases, which are often implicated in disease pathways.

- Receptor Modulation : By interacting with receptor sites, the compound may modulate signaling pathways associated with various physiological processes.

1. Enzyme Inhibition

Research indicates that derivatives of this compound show inhibitory effects on several kinases, including GSK-3β, IKK-β, and ROCK-1. These kinases are involved in critical cellular processes such as inflammation and cell survival.

2. Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can suppress the production of nitric oxide and pro-inflammatory cytokines in models of inflammation. This suggests potential therapeutic applications in conditions characterized by excessive inflammation.

3. Neuroprotective Effects

In models related to neurodegeneration, such as tau hyperphosphorylation, the compound exhibited neuroprotective properties. This is significant for disorders like Alzheimer's disease where tau pathology is a major concern.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

- GSK-3β Inhibition : A study showed that a related compound effectively inhibited GSK-3β, leading to decreased tau phosphorylation in neuronal cells, indicating a potential role in Alzheimer's disease treatment .

- Inflammation Models : In lipopolysaccharide-induced inflammation models, compounds derived from this sulfonamide demonstrated significant reductions in inflammatory markers, suggesting their utility in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.